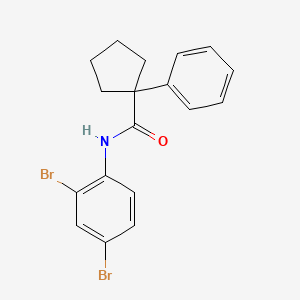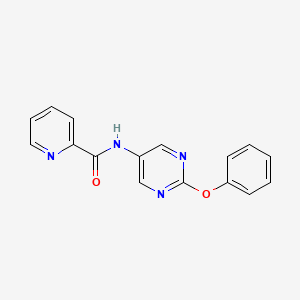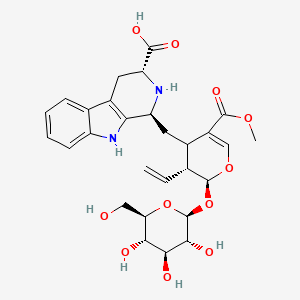
Strictosidine, 5alpha-carboxy-
Descripción general
Descripción
Strictosidine, 5alpha-carboxy-, is a natural chemical compound classified as a glucoalkaloid and a vinca alkaloid. It is formed by the Pictet–Spengler condensation reaction of tryptamine with secologanin, catalyzed by the enzyme strictosidine synthase . This compound is an intermediate in the biosynthesis of numerous pharmaceutically valuable metabolites, including quinine, camptothecin, ajmalicine, serpentine, vinblastine, vincristine, and mitragynine .
Aplicaciones Científicas De Investigación
Strictosidine has a wide range of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of numerous indole alkaloids.
Biology: It is involved in the biosynthesis of secondary metabolites in plants.
Medicine: Strictosidine derivatives are used in the development of anticancer, antimalarial, and antihypertensive drugs
Industry: It is used in the production of pharmaceuticals and as a model compound in biochemical studies.
Mecanismo De Acción
Target of Action
Strictosidine, 5alpha-carboxy- primarily targets the enzyme strictosidine synthase . This enzyme is responsible for the condensation of tryptamine and secologanin, which is the first committed step in the indole-alkaloid pathway . The enzyme is correctly targeted to the vacuole in transgenic tobacco .
Mode of Action
Strictosidine, 5alpha-carboxy- interacts with its target, strictosidine synthase, to catalyze the Pictet–Spengler reaction between tryptamine and secologanin . This leads to the formation of strictosidine, an indispensable intermediate compound during the biosynthesis of terpenoid indole alkaloids (TIAs) and β-carboline alkaloids (BCAs) .
Biochemical Pathways
The biochemical pathway affected by Strictosidine, 5alpha-carboxy- is the biosynthesis of monoterpenoid indole alkaloids in plants . Strictosidine synthase follows strictosidine β-D-glucosidase (SG) in the production of the reactive intermediate required for the formation of the large family of monoterpenoid indole alkaloids in plants . This family is composed of approximately 2000 structurally diverse compounds .
Pharmacokinetics
The expression of the strictosidine synthase gene can greatly influence the production of many compounds .
Result of Action
The result of the action of Strictosidine, 5alpha-carboxy- is the production of a large family of monoterpenoid indole alkaloids in plants . These alkaloids are structurally diverse and have various pharmacological effects .
Action Environment
The action of Strictosidine, 5alpha-carboxy- can be influenced by environmental factors. For example, the strictosidine synthase-like (SSL) family is thought to catalyze the key step in the monoterpene alkaloids synthesis pathway in response to environmental stresses . .
Análisis Bioquímico
Biochemical Properties
Strictosidine, 5alpha-carboxy-, is formed by the Pictet–Spengler condensation reaction of tryptamine with secologanin, catalyzed by the enzyme strictosidine synthase . This compound interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .
Cellular Effects
Strictosidine, 5alpha-carboxy-, has been shown to have a potential role in plant defense. It has been found that the strictosidine deglucosylation product(s) was (were) specifically responsible for in vitro protein cross-linking and precipitation . This suggests that strictosidine activation could have a significant impact on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of Strictosidine, 5alpha-carboxy-, involves the production of a reactive intermediate required for the formation of the large family of monoterpenoid indole alkaloids in plants . This process is facilitated by strictosidine synthase (STR1) and strictosidine β-D-glucosidase (SGD), which activate the glucoside strictosidine and allow it to enter the multiple indole alkaloid pathways .
Metabolic Pathways
Strictosidine, 5alpha-carboxy-, is involved in the biosynthesis of numerous pharmaceutically valuable metabolites including quinine, camptothecin, ajmalicine, serpentine, vinblastine, vincristine, and mitragynine . The metabolic pathways of this compound help to define the subgroups of strictosidine derivatives .
Subcellular Localization
Strictosidine synthase from both Catharanthus roseus and Rauvolfia serpentina were localized to the vacuole, whereas strictosidine β-D-glucosidase from both species were shown to accumulate as highly stable supramolecular aggregates within the nucleus . This suggests that Strictosidine, 5alpha-carboxy-, may have specific subcellular localizations that affect its activity or function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Strictosidine can be synthesized via a bioinspired Pictet–Spengler reaction between secologanin and tryptamine . This reaction is typically acid-catalyzed and produces strictosidine under mild conditions. The process involves the following steps:
- Mixing secologanin and tryptamine in the presence of an acid catalyst.
- Allowing the reaction to proceed under controlled temperature and pH conditions.
- Purifying the product through crystallization and flash chromatography .
Industrial Production Methods
Industrial production of strictosidine involves the use of biocatalytic approaches, where enzymes such as strictosidine synthase are employed to catalyze the reaction between tryptamine and secologanin . This method is advantageous due to its high specificity and efficiency, allowing for the production of strictosidine in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
Strictosidine undergoes various chemical reactions, including:
Oxidation: Strictosidine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in strictosidine.
Substitution: Substitution reactions can occur at various positions on the strictosidine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various indole alkaloids and their derivatives, which have significant pharmacological properties .
Comparación Con Compuestos Similares
Strictosidine is unique due to its role as a key intermediate in the biosynthesis of a wide range of indole alkaloids. Similar compounds include:
Ajmalicine: An indole alkaloid with antihypertensive properties.
Vinblastine: An anticancer alkaloid derived from strictosidine.
Vincristine: Another anticancer alkaloid derived from strictosidine.
These compounds share structural similarities with strictosidine but differ in their specific biological activities and applications.
Propiedades
IUPAC Name |
(1S,3R)-1-[[(2S,3R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O11/c1-3-12-14(8-18-21-15(9-19(29-18)25(35)36)13-6-4-5-7-17(13)30-21)16(26(37)38-2)11-39-27(12)41-28-24(34)23(33)22(32)20(10-31)40-28/h3-7,11-12,14,18-20,22-24,27-34H,1,8-10H2,2H3,(H,35,36)/t12-,14?,18+,19-,20-,22-,23+,24-,27+,28+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKZIVMTXZLOTP-ZCCQUAMYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)C=C)OC5C(C(C(C(O5)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H](C1C[C@H]2C3=C(C[C@@H](N2)C(=O)O)C4=CC=CC=C4N3)C=C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955912 | |
| Record name | 1-{[3-Ethenyl-2-(hexopyranosyloxy)-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-4-yl]methyl}-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34371-11-4 | |
| Record name | Strictosidine, 5alpha-carboxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034371114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{[3-Ethenyl-2-(hexopyranosyloxy)-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-4-yl]methyl}-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2521974.png)
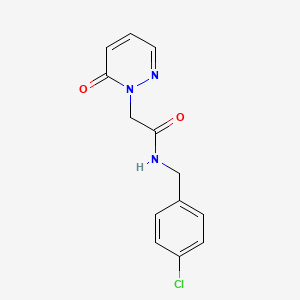
![2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2521976.png)
![N-Ethyl-N-[2-oxo-2-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2521977.png)
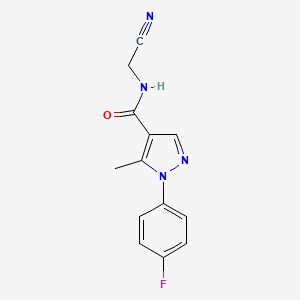
![4-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide](/img/structure/B2521979.png)
![6,8-Dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B2521982.png)
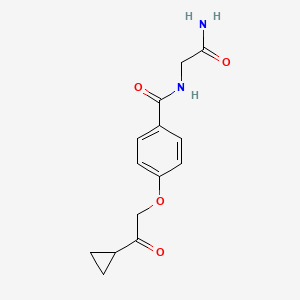

![5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2521988.png)
![7-bromo-3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2521990.png)
![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2521991.png)
